REACTION_SMILES
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[Br:1][CH2:2][CH2:3][n:4]1[n:5][c:6]([N+:11](=[O:12])[O-:13])[cH:7][c:8]1[CH2:9][Br:10].[CH3:14][NH2:15].[O:16]1[CH2:17][CH2:18][CH2:19][CH2:20]1>>[CH2:2]1[CH2:3][n:4]2[n:5][c:6]([N+:11](=[O:12])[O-:13])[cH:7][c:8]2[CH2:9][N:15]1[CH3:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1cc(CBr)n(CCBr)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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CN1CCn2nc([N+](=O)[O-])cc2C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |